(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
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Overview
Description
(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and its role as a precursor in various synthetic processes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid as the starting material.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reaction conditions are carefully controlled to ensure high yield and purity.
Purification: The final product is purified through crystallization or other suitable methods to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.
Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific conditions.
Reduction Products: Corresponding amines.
Substitution Products: Derivatives with different substituents at the methoxy positions.
Scientific Research Applications
(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride: has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors, influencing biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid, (S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, and other related amino acids.
Uniqueness: The presence of methoxy groups on the phenyl ring distinguishes this compound from its hydroxyl counterparts, leading to different chemical and biological properties.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3;/h4-5,7,9H,6,13H2,1-3H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKAXTBGALLXCW-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)OC)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)OC)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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